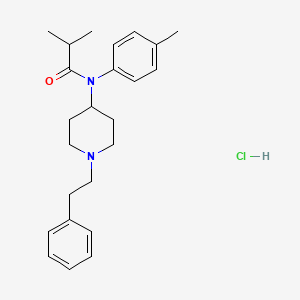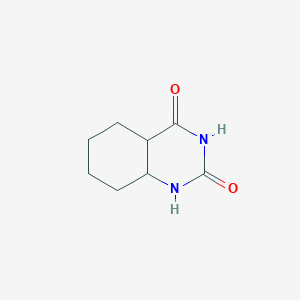
4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,5,6,7,8,8a-Hexahydro-1H-quinazoline-2,4-dione: is a heterocyclic organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a carbonyl compound, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-Hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4a,5,6,7,8,8a-Hexahydro-1H-quinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the hexahydro modifications.
Dihydroquinazoline: A partially hydrogenated form of quinazoline.
Tetrahydroquinazoline: Another hydrogenated derivative with different hydrogenation patterns.
Uniqueness
4a,5,6,7,8,8a-Hexahydro-1H-quinazoline-2,4-dione is unique due to its fully hydrogenated quinazoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinazoline derivatives may not be suitable.
Properties
CAS No. |
6294-85-5 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h5-6H,1-4H2,(H2,9,10,11,12) |
InChI Key |
RHSYECGMHASHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


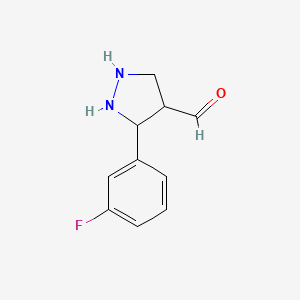
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)
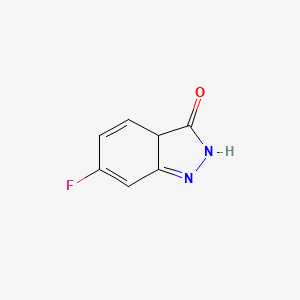
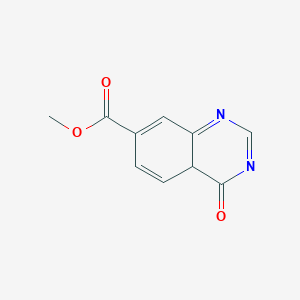
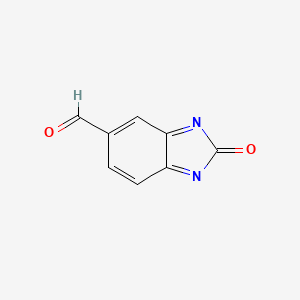
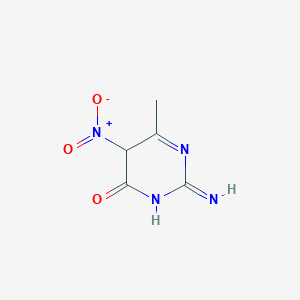
![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
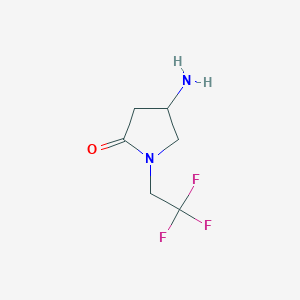
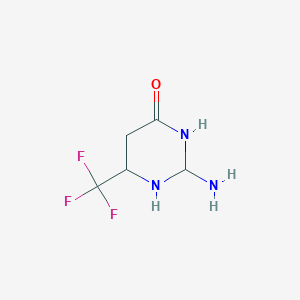
![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
